REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH2:5][NH:6][CH3:7])[CH3:2].Cl[CH2:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CN(C)C=O>[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH2:5][N:6]([CH2:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=1)[CH3:7])[CH3:2] |f:2.3.4,5.6|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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C(C)N(CCNC)CC
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Name
|
|
Quantity
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11.5 g
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Type
|
reactant
|
Smiles
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ClCC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
|
The resulting solution was stirred for 2 h at 90° C. in an oil bath
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a 1000-mL round bottom flask, was placed
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Type
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FILTRATION
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Details
|
The solids were filtered out
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Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
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Type
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CUSTOM
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Details
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The crude product (10 g) was purified by reverse phase chromatography
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Type
|
WASH
|
Details
|
eluting with a water/methanol gradient
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Type
|
CUSTOM
|
Details
|
This resulted in 5 g (27%) of 4-(((2-(diethylamino)ethyl)(methyl)amino)methyl)benzoic acid as a white solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N(CCN(C)CC1=CC=C(C(=O)O)C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |